N-(5-chloro-2-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
Description
N-(5-chloro-2-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative with a substituted phenylacetamide moiety. The core structure consists of a 2H-chromene (coumarin) scaffold modified at position 3 with a carboxamide group and at position 8 with a prop-2-en-1-yl (allyl) substituent. Coumarin derivatives are widely studied for their pharmacological properties, including anticoagulant, anticancer, and anti-inflammatory activities.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-3-5-13-6-4-7-14-10-16(20(24)25-18(13)14)19(23)22-17-11-15(21)9-8-12(17)2/h3-4,6-11H,1,5H2,2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQXUSKKWWWNGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methylphenylamine and 2H-chromene-3-carboxylic acid. The synthesis process may involve the following steps:
Amination Reaction: The 5-chloro-2-methylphenylamine is reacted with a suitable reagent to introduce the amine group.
Cyclization: The intermediate product undergoes cyclization to form the chromene ring structure.
Carboxylation: The chromene derivative is then carboxylated to introduce the carboxamide group.
Alkylation: Finally, the prop-2-en-1-yl group is introduced through an alkylation reaction.
The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12)
This compound () shares the 2-oxo-2H-chromene-3-carboxamide core but differs in substituents:
- Phenyl group : 4-sulfamoylphenyl (electron-withdrawing sulfonamide) vs. 5-chloro-2-methylphenyl (chloro and methyl substituents).
- Synthesis: Prepared via refluxing 3-acetylcoumarin with salicyaldehyde in acetic acid/sodium acetate, yielding a product recrystallized from DMF.
2.1.2. N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) From , this compound shares the 5-chloro-2-methylphenyl group but replaces the coumarin core with an oxadiazole-sulfanyl-acetamide scaffold.
Reactivity and Regioselectivity
highlights the role of N-(prop-2-en-1-yl) derivatives in regioselective reactions. The allyl group in the target compound may influence reactivity:
- Steric effects : Bulky substituents (e.g., 5-chloro-2-methylphenyl) can hinder nucleophilic attack, favoring specific reaction pathways.
- Additives : HMPA (hexamethylphosphoramide) enhances yields in allyl-substituted reactions (e.g., 51% for 5e vs. 12% without HMPA), suggesting similar optimization may apply to the target compound’s synthesis .
Hydrogen-Bonding Patterns
emphasizes hydrogen bonding’s role in molecular aggregation. This could enhance crystallinity or stability .
Biological Activity
N-(5-chloro-2-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
Molecular Formula : C21H19ClN2O3
Molecular Weight : 378.84 g/mol
IUPAC Name : this compound
Canonical SMILES : CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)C
The compound features a chromene core, which is a common structural motif in many biologically active molecules, and a carboxamide group that enhances its chemical reactivity and biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines by disrupting microtubule dynamics. Specifically, it has shown activity comparable to established chemotherapeutic agents in inhibiting tubulin polymerization .
Case Studies
- Antimicrobial Evaluation :
- Anticancer Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-chloro-2-methylphenyl)-8-methoxy-2H-chromene | Contains methoxy group | Enhanced reactivity and antimicrobial properties |
| N-(5-chloro-2-methylphenyl)-8-hydroxy-2H-chromene | Hydroxyl instead of methoxy | Altered chemical properties but similar biological effects |
The presence of specific functional groups in these compounds significantly influences their biological activities, making this compound unique due to its combination of chlorinated phenyl and chromene structures.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(5-chloro-2-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves two key steps: (1) constructing the coumarin core via Pechmann or Kostanecki–Robinson reactions and (2) introducing substituents. For the 8-allyl group, allylation via nucleophilic substitution or Friedel–Crafts alkylation is used, as seen in analogous coumarin derivatives . The carboxamide moiety is formed by reacting 2-oxo-8-allyl-2H-chromene-3-carboxylic acid with 5-chloro-2-methylaniline using coupling reagents like EDCI/HOBt or via acid chloride intermediates . Optimization includes solvent selection (e.g., DMF for allylation ), temperature control (reflux for cyclization ), and purification via flash chromatography or recrystallization (e.g., acetone or DMF ).
Q. What spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., allyl proton signals at δ 5.1–5.8 ppm, carboxamide carbonyl at ~168 ppm) . IR confirms lactone (1720–1740 cm⁻¹) and amide (1650–1680 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves stereochemistry and packing interactions. For example, the chloro substituent may influence hydrogen-bonding networks in the crystal lattice .
Q. How do researchers address challenges in regioselective functionalization at the 8-position of the coumarin core?
- Methodology : Regioselectivity is achieved using directing groups (e.g., electron-donating substituents at C-7) or controlled reaction conditions. For allylation, potassium carbonate in DMF promotes selective alkylation at the 8-position . Computational tools (DFT calculations) predict reactive sites, while protecting groups (e.g., acetyl) block undesired positions .
Advanced Research Questions
Q. What computational strategies predict the bioactivity and binding modes of this compound to therapeutic targets?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with targets like kinases or proteases. Pharmacophore mapping identifies critical functional groups (e.g., the carboxamide for hydrogen bonding). QSAR studies correlate substituent effects (e.g., chloro for lipophilicity) with activity .
Q. How does the 8-allyl group influence electronic properties and reactivity in further derivatization?
- Analysis : The allyl group’s electron-donating resonance enhances electrophilic substitution at the coumarin’s 6-position. It also enables Diels-Alder reactions for cycloaddition-based derivatization. Oxidation (e.g., with KMnO₄) converts allyl to epoxy or diol groups, altering solubility and bioactivity .
Q. What experimental and analytical approaches resolve contradictions in reported biological activity data?
- Methodology : Cross-study validation includes:
- Purity assays : HPLC (≥95% purity) ensures activity is compound-specific .
- Standardized assays : Replicating conditions (e.g., cell lines, IC₅₀ protocols) minimizes variability.
- Meta-analysis : Statistical tools (e.g., ANOVA) identify outliers or confounding variables .
Q. How can the compound’s solubility and bioavailability be enhanced without compromising activity?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
